Tectoridin

Antioxidant Structure-activity relationship Phytochemistry

Researchers studying estrogenic signaling cannot isolate GPR30-dependent nongenomic effects from ER-mediated genomic activity using non-selective phytoestrogens like genistein. Tectoridin solves this: it exerts estrogenic effects almost exclusively via GPR30/ERK with negligible ERα binding. • Pathway-selective: GPR30/ERK activation with minimal ERα binding vs. genistein's dual-pathway activity • Oral prodrug: requires intestinal β-glucosidase conversion for hepatoprotection; inactive via i.p. administration • Glycosylated baseline: essential reference for isoflavone antioxidant SAR (sulfonate > aglycone > glycoside)

Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
CAS No. 611-40-5
Cat. No. B1682737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTectoridin
CAS611-40-5
Synonymstectoridin
tectorigenin 7-glucoside
Molecular FormulaC22H22O11
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O11/c1-30-21-13(32-22-20(29)19(28)17(26)14(7-23)33-22)6-12-15(18(21)27)16(25)11(8-31-12)9-2-4-10(24)5-3-9/h2-6,8,14,17,19-20,22-24,26-29H,7H2,1H3/t14-,17-,19+,20-,22-/m1/s1
InChIKeyCNOURESJATUGPN-UDEBZQQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tectoridin: Pharmacological Overview


Tectoridin (CAS 611-40-5, shekanin) is an isoflavone glycoside (tectorigenin-7-O-β-D-glucopyranoside) derived from Pueraria thunbergiana flowers, Iris tectorum Maxim rhizomes, and Belamcanda chinensis rhizomes [1]. As a phytoestrogen, it acts as a poor ligand of estrogen receptor alpha (ERα) but exerts estrogenic effects primarily via the GPR30-dependent nongenomic pathway, differentiating it from other isoflavones like genistein [2]. Tectoridin functions as an orally active prodrug that requires metabolic conversion to its aglycone tectorigenin for hepatoprotective activity in vivo, a property that defines its unique therapeutic and procurement relevance [3].

Why Tectoridin Is Irreplaceable


Substituting tectoridin with other isoflavones or even its aglycone tectorigenin is scientifically unsound due to fundamental differences in solubility, pharmacokinetics, metabolism, and signaling pathway selectivity. Tectoridin is a glycoside with distinct physicochemical properties (LogP 0.29) and requires extensive phase II metabolism in vivo, resulting in a unique metabolite profile dominated by tectorigenin conjugates that are not generated by direct tectorigenin administration [1]. Critically, tectoridin exerts estrogenic effects via a GPR30/ERK-mediated nongenomic pathway with minimal ERα binding, whereas genistein signals through both ER-dependent genomic and GPR30-dependent nongenomic pathways [2]. Furthermore, the hepatoprotective efficacy of oral tectoridin relies on intestinal β-glucosidase-mediated conversion to tectorigenin; intraperitoneal tectoridin is completely inactive, demonstrating that the route of administration and the glycoside moiety are essential to its pharmacological function [3].

Tectoridin: Differentiation Evidence


Antioxidant Activity: Glycoside vs. Aglycone

In a comprehensive in vitro antioxidant study comparing tectoridin, tectorigenin (aglycone), and tectorigenin sodium sulfonate across five different assay systems (reducing power, superoxide anion scavenging, hydroxyl radical scavenging, DPPH scavenging, and anti-lipid peroxidation), the antioxidant activity consistently followed the rank order: tectorigenin sodium sulfonate > tectorigenin > tectoridin [1]. This indicates that tectoridin itself possesses the lowest direct antioxidant activity among the three tested compounds. However, tectoridin's value as a research tool lies in its prodrug nature; it is the naturally occurring glycoside form that can be enzymatically converted to the more active tectorigenin in vivo [1].

Antioxidant Structure-activity relationship Phytochemistry

GPR30 Signaling vs. Genistein

Tectoridin was directly compared to the well-known phytoestrogen genistein in MCF-7 human breast cancer cells. Tectoridin exhibited very weak binding affinity to estrogen receptor alpha (ERα) compared to both 17β-estradiol and genistein [1]. Despite this poor ERα binding, tectoridin induced potent estrogenic effects including MCF-7 cell proliferation and S-phase recovery. Crucially, the estrogenic effect of tectoridin was severely abrogated by the MEK1/2 inhibitor U0126, whereas it promoted phosphorylation of ERK1/2 without affecting ERα Ser118 phosphorylation [1]. This signaling profile is distinct from genistein, which activates both ER-dependent genomic and GPR30-dependent nongenomic pathways [1].

Phytoestrogen Estrogen receptor Signaling pathway

Oral Prodrug Activation and Hepatoprotection

In a study using tert-butyl hyperoxide (t-BHP)-induced liver injury in mice, orally administered tectoridin demonstrated hepatoprotective activity. In stark contrast, when tectoridin was administered intraperitoneally, no hepatoprotective activity was observed [1]. This finding demonstrates that tectoridin is an orally active prodrug that requires first-pass metabolism (likely intestinal β-glucosidase-mediated hydrolysis) to release the active aglycone tectorigenin. The same study also showed that intraperitoneal tectorigenin at 50 mg/kg significantly inhibited plasma ALT and AST increases by 39% and 41%, respectively, and was more potent than the commercial hepatoprotectant dimethyl diphenyl bicarboxylate [1].

Hepatoprotection Prodrug metabolism In vivo pharmacology

Unique Phase II Conjugate Profile

Following oral administration of tectoridin (200 mg/kg) to rats, the parent compound was extensively metabolized to several conjugated metabolites. A novel metabolite, tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S), was isolated and identified from bile for the first time [1]. Quantitative analysis revealed that plasma concentrations of the conjugated metabolites (Te-7G-4'S, Te-7G, and Te-7S) were substantially higher than that of the free aglycone tectorigenin. Specifically, Cmax values were: Te-7G-4'S: 21.4±13.8 μmol/L; Te-7G: 20.5±9.7 μmol/L; Te-7S: 14.3±3.3 μmol/L; tectorigenin: 8.67±3.07 μmol/L [1]. This metabolite profile is a direct consequence of tectoridin's glycoside structure and first-pass metabolism.

Pharmacokinetics Drug metabolism Bioanalysis

Tectoridin: Research Applications


GPR30-Mediated Estrogen Signaling Research

Tectoridin is the compound of choice for researchers aiming to dissect estrogenic signaling that is independent of classical estrogen receptor (ERα/ERβ) transcriptional activity. As demonstrated in direct comparative studies, tectoridin exerts its estrogenic effects almost exclusively via the GPR30/ERK pathway with negligible ERα binding [1]. This pathway selectivity is not observed with genistein, which signals through both ER-dependent and ER-independent mechanisms. Tectoridin can therefore serve as a molecular tool to isolate and study GPR30-dependent nongenomic estrogen signaling in MCF-7 cells or similar models [1].

Prodrug Metabolism and Pharmacokinetics

Tectoridin serves as an ideal model compound for investigating the impact of glycosylation on isoflavone pharmacokinetics and metabolism. Its unique behavior—complete lack of activity via intraperitoneal injection but oral efficacy—provides a clear experimental system to study first-pass metabolic activation by intestinal β-glucosidases [1]. Furthermore, its extensive phase II conjugation generates a distinct plasma metabolite profile dominated by tectorigenin glucuronides and sulfates, making it suitable for mass spectrometry-based metabolite identification and quantification studies [2].

Oral Hepatoprotection Models

For in vivo studies of hepatoprotection using oral dosing regimens, tectoridin is specifically required due to its prodrug nature. Studies have shown that oral tectoridin protects against t-BHP-induced liver injury in mice, while parenteral administration is ineffective [1]. This makes tectoridin the appropriate choice for evaluating oral hepatoprotective agents derived from Puerariae Flos or for studies exploring the therapeutic potential of orally administered isoflavone glycosides. Researchers must procure tectoridin (not tectorigenin) for these specific oral administration models to accurately represent the natural prodrug found in botanical extracts [1].

SAR Studies of Isoflavone Antioxidants

When conducting systematic SAR studies on the antioxidant properties of isoflavones and their derivatives, tectoridin provides the essential glycosylated baseline. It has been quantitatively established that antioxidant activity follows a clear rank order (sulfonate derivative > aglycone > glycoside) across multiple assay systems [1]. Tectoridin is therefore indispensable as the reference compound for the glycoside form, enabling researchers to quantify the impact of glycosylation and sulfonation modifications on antioxidant capacity [1].

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